molecular formula C5H6OS B1295398 2-(methylthio)furan CAS No. 13129-38-9

2-(methylthio)furan

Cat. No.: B1295398
CAS No.: 13129-38-9
M. Wt: 114.17 g/mol
InChI Key: QNQUVXCNWQTHHY-UHFFFAOYSA-N
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Description

2-(methylthio)furan: is an organic compound with the molecular formula C6H8OS . It is also known by other names such as Furfuryl methyl sulfide and 2-Furfuryl methyl sulfide . This compound belongs to the class of heterocyclic aromatic compounds, characterized by a five-membered ring containing one oxygen atom and four carbon atoms.

Chemical Reactions Analysis

Types of Reactions: 2-(methylthio)furan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as or under acidic conditions.

    Reduction: Reduction reactions can be carried out using in the presence of a .

    Substitution: Substitution reactions often involve using reagents like or .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones , while reduction can produce thiols or hydrocarbons .

Comparison with Similar Compounds

2-(methylthio)furan can be compared with other similar compounds such as:

  • Furfuryl alcohol
  • 2-Furyl methyl ketone
  • 2-Methylfuran

Uniqueness: What sets this compound apart is its methylthio group , which imparts unique chemical properties and reactivity. This functional group enhances its lipophilicity and electron-donating ability , making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-methylsulfanylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6OS/c1-7-5-3-2-4-6-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQUVXCNWQTHHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156992
Record name Furan, 2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13129-38-9
Record name Furan, 2-(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013129389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan, 2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the presence of 2-(methylthio)furan in coffee relate to the roasting process?

A1: [] Research indicates that this compound is one of the major volatile compounds detected in coffee after the roasting process. Specifically, spouted bed roasting (SBR) followed by cryo-assisted cooling and grinding was found to retain higher concentrations of this compound compared to conventional drum roasting (CDR). This suggests that the specific roasting method can significantly influence the presence and concentration of this compound in the final coffee product. You can read more about this in the paper titled "Theoretical and Experimental Studies on Cryo-assisted Spouted bed Roasting of coffee beans." []

Q2: How does the dipole moment of this compound compare to its structural analogs containing other chalcogens?

A2: [] Studies on the electric dipole moments of various heterocyclic compounds revealed that the mesomeric moment, which reflects the electron delocalization within the ring, follows a specific order: thiophene > selenophene > tellurophene > furan. This suggests that the nature of the heteroatom within the ring significantly influences the electron distribution and consequently the dipole moment. The study further examined the conformational aspects of 2-substituted derivatives of these heterocycles, including this compound, providing insights into the spatial arrangement of the substituent groups and their impact on the overall molecular properties. This research can be found in the paper "A comparative study of electric dipole moments of 2-substituted derivatives of furan, thiophen, selenophen, and tellurophen". []

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